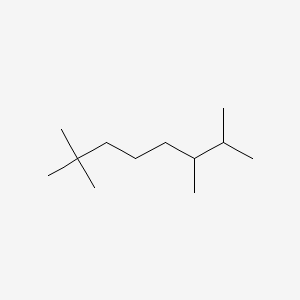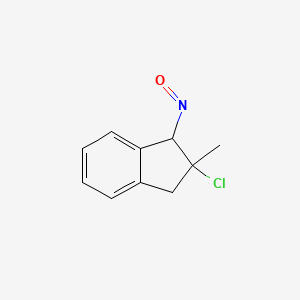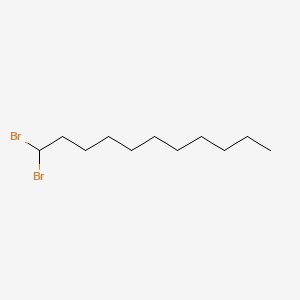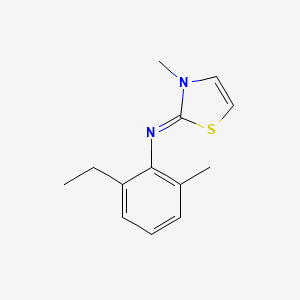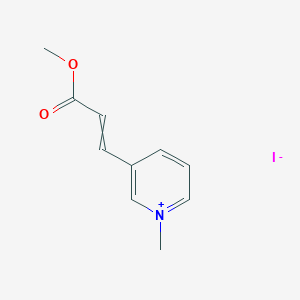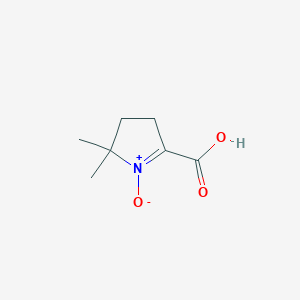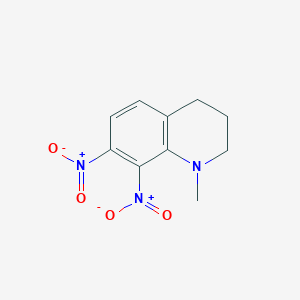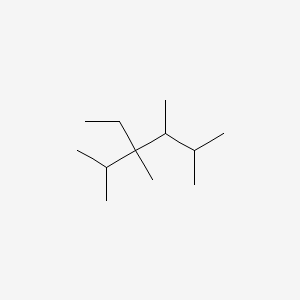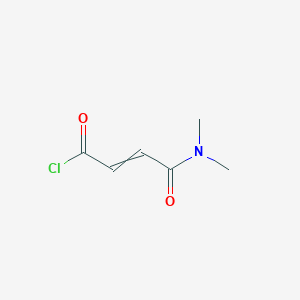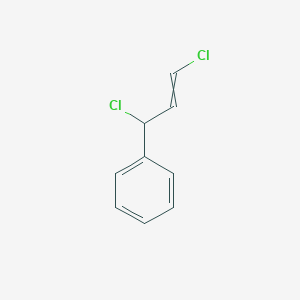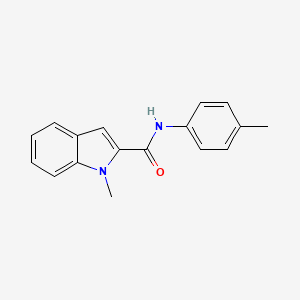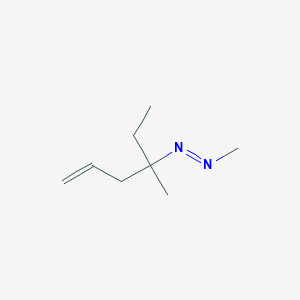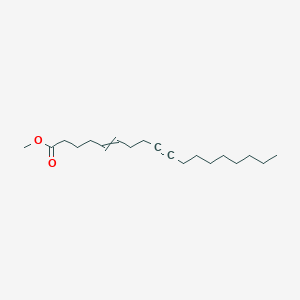
Methyl octadec-5-en-9-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl octadec-5-en-9-ynoate is an organic compound with the molecular formula C19H32O2 It is a fatty acid ester that contains both a double bond and a triple bond within its long carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octadec-5-en-9-ynoate can be synthesized through several methods. One common approach involves the reaction of methyl undec-10-ynoate with selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane. This reaction yields a mixture of positional isomers, including methyl 8-oxo- and 11-oxo-octadec-9-ynoate . Another method involves the reaction of methyl octadec-trans-11-en-9-ynoate with mercuric sulfate in the presence of sulfuric acid, which produces methyl 9(10)-oxooctadec-trans-11-enoates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those described above. The use of selenium dioxide and tert-butyl hydroperoxide is common due to the efficiency and selectivity of these reagents in producing the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl octadec-5-en-9-ynoate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Substitution: The compound can undergo substitution reactions with various nucleophiles, depending on the reaction conditions.
Major Products Formed
Scientific Research Applications
Methyl octadec-5-en-9-ynoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying the interactions of fatty acid esters with biological membranes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl octadec-5-en-9-ynoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s double and triple bonds allow it to participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways. For example, its oxidation products can interact with cellular components, affecting processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Methyl octadec-9-ynoate: Similar in structure but lacks the double bond present in methyl octadec-5-en-9-ynoate.
Methyl octadec-6,9-dien-12-ynoate: Contains additional double bonds, making it more reactive in certain chemical reactions.
Methyl octadec-9-en-13-ynoate: Similar structure but with different positioning of the double and triple bonds.
Uniqueness
This compound is unique due to the specific positioning of its double and triple bonds, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62228-32-4 |
|---|---|
Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
methyl octadec-5-en-9-ynoate |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h14-15H,3-9,12-13,16-18H2,1-2H3 |
InChI Key |
RQSRGGDXAXYUAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC#CCCC=CCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


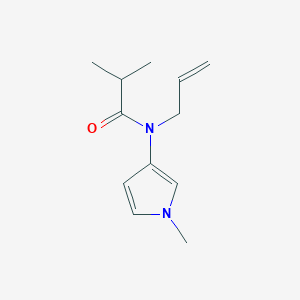
![Spiro[4.4]non-6-en-1-one](/img/structure/B14557375.png)
